molecular formula C16H13F3N6OS B2959730 5-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2034410-93-8

5-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2959730
CAS No.: 2034410-93-8
M. Wt: 394.38
InChI Key: ALEKXLULSVATOP-UHFFFAOYSA-N
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Description

5-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, which is further linked to a piperazine ring and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the trifluoromethyl pyrimidine derivativeThe final step involves the coupling of the piperazine derivative with the benzothiadiazole moiety under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrimidine or benzothiadiazole rings .

Scientific Research Applications

5-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is unique due to its combination of trifluoromethyl pyrimidine, piperazine, and benzothiadiazole moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6OS/c17-16(18,19)13-8-14(21-9-20-13)24-3-5-25(6-4-24)15(26)10-1-2-11-12(7-10)23-27-22-11/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEKXLULSVATOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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